N'-[(1E)-(dimethylamino)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1E)-(dimethylamino)methylidene]benzohydrazide is an organic compound belonging to the class of amides It is characterized by the presence of a benzamide group attached to a dimethylaminomethylideneamino moiety
Scientific Research Applications
N'-[(1E)-(dimethylamino)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
Target of Action
Compounds like “N’-[(1E)-(dimethylamino)methylidene]benzohydrazide” belong to a class of organic compounds known as hydrazones . Hydrazones are known to exhibit a wide variety of biological activities and can interact with various biological targets depending on their structure .
Mode of Action
The mode of action of hydrazones is often related to their nucleophilicity. They can undergo reactions like the Mannich reaction, coupling reaction, and halogenations readily at the carbon atom .
Biochemical Pathways
Hydrazones in general can affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetics of hydrazones can vary widely depending on their specific structures .
Result of Action
Hydrazones in general can have various effects at the molecular and cellular level depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of hydrazones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-(dimethylamino)methylidene]benzohydrazide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N'-[(1E)-(dimethylamino)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced amide forms.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-meta-toluamide (DEET): A well-known insect repellent with similar structural features.
Benzamide: The parent compound with a simpler structure.
N-substituted benzamides: Compounds with various substituents on the benzamide group.
Uniqueness
N'-[(1E)-(dimethylamino)methylidene]benzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-dimethylaminomethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(2)8-11-12-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGIKDRUYNWIW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.